molecular formula C20H16ClN3O B2365769 4-chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 890091-50-6

4-chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B2365769
CAS RN: 890091-50-6
M. Wt: 349.82
InChI Key: WHLSYIDGRHLJAS-UHFFFAOYSA-N
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Description

“4-chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine” is a versatile chemical compound with diverse properties . It is a white crystalline solid, soluble in organic solvents . This compound is an intermediate of the bulk drug, Tofatinib, which is widely used in the treatment of adult patients with moderate to severe rheumatoid arthritis with inadequate or intolerant methotrexate response .


Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .


Molecular Structure Analysis

The molecular formula of “4-chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine” is C6H4ClN3 and it has a molecular weight of 153.57 g/mol .


Chemical Reactions Analysis

This compound demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . A method for its synthesis involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide .


Physical And Chemical Properties Analysis

“4-chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine” appears as a white crystalline solid . Its melting point range is approximately 214-217 °C .

Scientific Research Applications

Anti-Inflammatory Activities

Pyrimidines, including the compound , have been found to display a range of pharmacological effects, including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Antioxidant Properties

Pyrimidines are also known to exhibit antioxidant properties . This makes them potentially useful in combating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Antibacterial and Antiviral Activities

These compounds have been found to possess antibacterial and antiviral properties . This suggests potential applications in the development of new antibiotics and antiviral drugs.

Antifungal and Antituberculosis Activities

In addition to their antibacterial and antiviral properties, pyrimidines also display antifungal and antituberculosis effects . This could be particularly useful in the treatment of fungal infections and tuberculosis.

Kinase Inhibitors

The compound finds applications as a pharmaceutical intermediate, especially in the synthesis of kinase inhibitors used in disease treatment . Kinase inhibitors are drugs that block certain enzymes (kinases) in cancer cells, preventing them from growing and dividing.

Anticancer Agents

Derivatives of this compound have shown potential as anticancer agents . This suggests that it could be used in the development of new treatments for various types of cancer.

Synthesis Methods

There have been recent developments in the synthesis methods of pyrrolo[2,3-d]pyrimidines, including Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions . These methods could be used to produce the compound more efficiently and in larger quantities.

Mechanism of Action

Target of Action

The compound 4-chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a versatile chemical compound that finds applications as a pharmaceutical intermediate, especially in the synthesis of kinase inhibitors used in disease treatment . It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors . These inhibitors target specific kinases involved in disease pathways .

Mode of Action

The compound’s core structure and reactivity make it an ideal starting point for the development of kinase inhibitors . By introducing specific functional groups and modifications, researchers can tailor the compound to target specific kinases involved in disease pathways . This enables the design and synthesis of potent and selective inhibitors with enhanced efficacy and reduced off-target effects .

Biochemical Pathways

The compound is involved in the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is a chain of interactions between proteins in the cell and is involved in cell division and death and in tumor formation processes . The pathway involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process .

Pharmacokinetics

It is known that the compound is a white crystalline solid, soluble in organic solvents . While it is poorly soluble in water, it exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .

Result of Action

In vitro studies have shown that derivatives of this compound have demonstrated promising biological activities . For instance, certain derivatives were found to be the most active toward MCF7 cancer cells . At the gene expression level, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated MCF7 cells .

Action Environment

Under normal temperature and humidity conditions, 4-chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine exhibits stability . It may decompose in the presence of strong acids or alkalis . Thus, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Future Directions

Thienopyrimidine derivatives, which include “4-chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine”, hold a unique place between fused pyrimidine compounds. They are important and widely represented in medicinal chemistry as they are structural analogs of purines . These compounds have various biological activities and are being explored for their potential in the treatment of various diseases .

properties

IUPAC Name

4-chloro-7-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O/c1-2-25-16-10-8-15(9-11-16)24-12-17(14-6-4-3-5-7-14)18-19(21)22-13-23-20(18)24/h3-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLSYIDGRHLJAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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